Bismuth nitrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Synthesis

Bismuth nitrate's high solubility and stability make it a valuable precursor for synthesizing various materials often used in research. These materials include:

- Ultra-high purity compounds: Bismuth nitrate acts as a starting material for producing high-purity compounds critical for various research applications, such as advanced catalysts and electronic components [Source: ].

- Nanoparticles and nanomaterials: Researchers utilize bismuth nitrate to synthesize nanoparticles and other nanomaterials with specific properties crucial for research in fields like catalysis, energy storage, and biomedicine [Source: ].

Catalyst

Bismuth nitrate exhibits catalytic properties, making it useful in various research-related reactions. For instance, it can:

- Reduce aromatic nitro compounds: Bismuth nitrate combined with activated carbon serves as a catalyst for the reduction of aromatic nitro compounds into valuable aromatic amines, vital for research in organic chemistry and pharmaceutical development [Source: ].

Potential for Antibacterial Activity

Ongoing research explores the potential of bismuth nitrate and its derivatives as antibacterial agents. Studies suggest that:

- Bismuth nitrate may possess direct antibacterial activity: Some research indicates that bismuth nitrate exhibits direct antibacterial activity against specific bacteria, including those contributing to gastrointestinal infections [Source: ].

- Bismuth complexes show promise: Researchers are investigating bismuth complexes, such as thiosemicarbazones, for their potential antibacterial properties. These complexes may offer improved efficacy compared to individual compounds [Source: ].

Other Research Applications

Bismuth nitrate finds application in other scientific research areas, such as:

- Preparation of metal-organic frameworks (MOFs): MOFs are porous materials with diverse applications. Bismuth nitrate can be used as a starting material for synthesizing specific MOFs with potential uses in drug delivery and gas storage [Source: ].

- Investigation of biological activity: Research continues to explore the potential biological activity of bismuth nitrate and its derivatives beyond their antibacterial properties. This includes exploring their potential roles in other areas like cancer treatment.

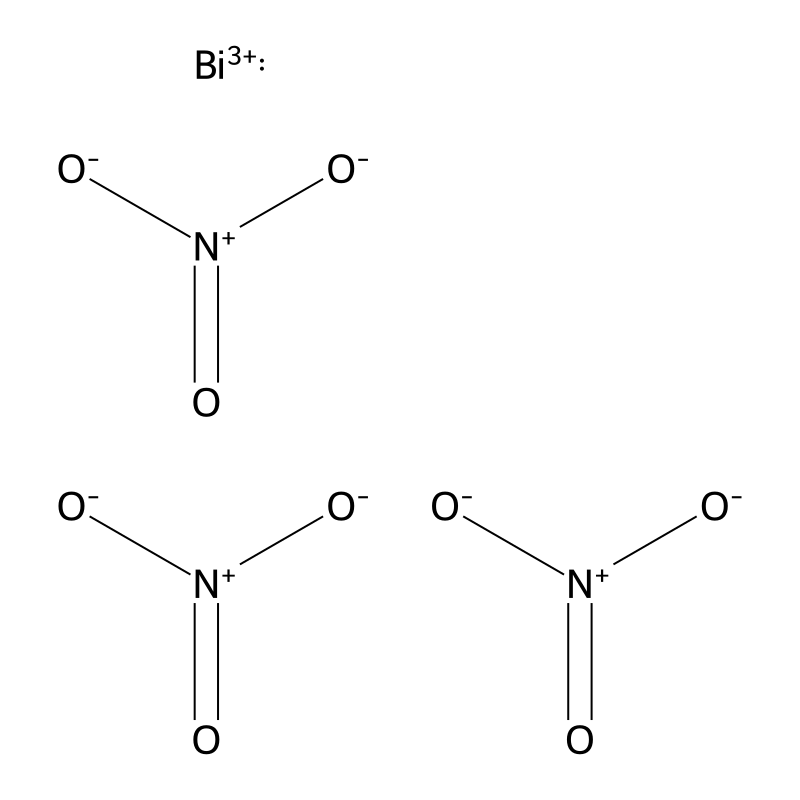

Bismuth nitrate, specifically bismuth(III) nitrate, is an inorganic compound represented by the formula . It typically exists as a pentahydrate, , which is a white crystalline solid. This compound is notable for being the only nitrate salt formed by a group 15 element, highlighting the metallic characteristics of bismuth. Bismuth nitrate is soluble in nitric acid and can be hydrolyzed to form various oxynitrates when the pH exceeds neutral levels .

Bismuth nitrate is considered an irritant and an oxidizer [6]. It can cause skin and eye irritation upon contact. Inhalation can irritate the respiratory tract. Ingestion can cause gastrointestinal upset. Bismuth nitrate should be handled with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when working with it in a laboratory setting [6].

[6](Bismuth nitrate | BiN3O9 | CID 107711)

- Dissolution in Acids: It dissolves readily in concentrated nitric acid, yielding bismuth ions and nitrogen oxides. The reaction can be summarized as:

- Decomposition: Upon heating, bismuth nitrate decomposes to produce nitrogen dioxide and other products:

- Formation of Hydroxides: In alkaline conditions, bismuth(III) ions can precipitate as bismuth hydroxide:

- Complex Formation: Bismuth nitrate can form insoluble complexes with ligands such as pyrogallol and cupferron, which are utilized in gravimetric analysis to determine bismuth concentration

Bismuth compounds, including bismuth nitrate, exhibit antimicrobial properties. They are known for their effectiveness against various bacteria and have been used in treating gastrointestinal disorders, particularly in formulations aimed at eradicating Helicobacter pylori. Bismuth compounds are also noted for their low toxicity compared to other heavy metals, making them suitable for medicinal applications .

Bismuth nitrate can be synthesized through various methods:

- Direct Reaction with Nitric Acid: The most straightforward method involves reacting bismuth metal with concentrated nitric acid.

- Hydrolysis Methods: Bismuth nitrate solutions can undergo hydrolysis to produce basic nitrates or oxynitrates when treated with sodium hydroxide or when the solution is diluted .

- Microwave-Assisted Synthesis: Recent studies have explored microwave-assisted methods to enhance yield and purity during the synthesis of bismuth nitrates and their derivatives .

Bismuth nitrate has several applications across different fields:

- Catalysis: It serves as an efficient catalyst in organic reactions, including the synthesis of complex organic molecules through one-pot reactions .

- Pharmaceuticals: Used in formulations for treating gastrointestinal ailments and as an antimicrobial agent.

- Analytical Chemistry: Employed in gravimetric analysis due to its ability to form insoluble complexes with certain ligands.

- Material Science: Investigated for use in advanced materials due to its unique properties .

Studies have focused on the interactions of bismuth nitrate with various ligands and its behavior in biological systems. Research indicates that bismuth nitrate forms stable complexes that can influence its bioavailability and therapeutic efficacy. For instance, interactions with citrate or glycerol have been studied to understand solubility and stability under different conditions

Bismuth nitrate shares similarities with several other compounds but remains unique due to its specific properties and applications. Here are some comparable compounds: Bismuth nitrate stands out due to its lower toxicity and specific applications in medicine and catalysis, making it a compound of interest in both industrial and pharmaceutical contexts .Compound Formula Key Characteristics Bismuth oxychloride BiOCl Used in cosmetics; has antibacterial properties. Bismuth subcitrate BiC${6}$H${7}$O$_{5}$ Used in pharmaceuticals for gastrointestinal issues. Bismuth vanadate BiVO$_4$ Notable for photocatalytic properties. Lead(II) nitrate Pb(NO$_3$)$_2$ Similar structure but more toxic; used in pyrotechnics. Thallium(III) nitrate Tl(NO$_3$)$_3$ Similar properties but higher toxicity; used in specialized applications.

The history of bismuth nitrate is intimately connected with the discovery and understanding of bismuth itself. Bismuth was identified as an element in the 15th century, though it was frequently confused with lead, tin, and antimony until the 18th century when scientists J. Pott and C. Geoffroy established its distinct properties. Bismuth nitrate derivatives, particularly basic bismuth nitrate (bismuth oxynitrate), have been known for at least two centuries under the trade names Magisterium bismuti and Bismutum subnitricum. These compounds found early application as mild antiseptics in medical treatments.

The crystallographic understanding of bismuth nitrate developed significantly in the 20th century, with detailed structural analyses revealing the complex nature of its various hydrates and basic salts. Modern research has expanded to explore its catalytic properties, pharmaceutical applications, and potential as an environmentally friendly alternative to more toxic heavy metals.

Significance in Contemporary Chemical Science

Bismuth nitrate occupies a distinctive position in chemical science due to several factors:

As a bismuth compound, it represents one of the few heavy metals with remarkably low toxicity, making it suitable for pharmaceutical and cosmetic applications where safety is paramount.

The compound demonstrates valuable catalytic properties in organic synthesis, offering environmentally friendly alternatives to traditional catalysts in reactions such as aromatic nitration, protection of carbonyl compounds, and Michael reactions.

Bismuth nitrate serves as a crucial precursor in the synthesis of other bismuth compounds, including those used in medicine, electronics, and materials science.

Its unique crystal structure and behavior in solution present ongoing research opportunities in coordination chemistry and materials science.

Current Research Landscape and Challenges

Contemporary research on bismuth nitrate focuses on several key areas:

Development of novel catalytic applications, particularly in green chemistry where its relatively benign environmental profile offers advantages over traditional heavy metal catalysts.

Exploration of pharmaceutical applications, including protective effects against radiation damage and chemotherapy-induced toxicity.

Investigation of crystal engineering approaches to control the formation of various bismuth oxynitrates with specific structural features.

Expansion of applications in materials science, particularly as non-toxic alternatives to lead-containing compounds.

Challenges in bismuth nitrate research include controlling its hydrolysis behavior in aqueous solutions, developing more efficient synthesis methods, and fully understanding its mechanisms of action in catalytic and biological systems.

Conventional Synthesis Routes

The conventional synthesis of bismuth nitrate primarily involves direct chemical reactions between bismuth-containing precursors and nitric acid [1]. The most established method involves the reaction of metallic bismuth with concentrated nitric acid, following the stoichiometric equation: Bi + 4HNO₃ → Bi(NO₃)₃ + 2H₂O + NO [1]. This reaction typically requires controlled conditions to manage the evolution of nitrogen oxide gases and ensure complete dissolution of the bismuth metal [2].

Alternative conventional routes utilize bismuth hydroxide or bismuth oxide as starting materials [33]. The reaction between bismuth hydroxide and nitric acid follows: Bi(OH)₃ + 3HNO₃ = Bi(NO₃)₃ + 3H₂O, while bismuth oxide reacts according to: Bi₂O₃ + 6HNO₃ = 2Bi(NO₃)₃ + 3H₂O [33]. These methods are particularly advantageous when high-purity bismuth nitrate is required, as they avoid the formation of nitrogen oxide byproducts that occur with metallic bismuth [4].

The crystallization of bismuth nitrate pentahydrate from aqueous solutions represents another fundamental approach [31]. This process involves careful control of solution concentration, temperature, and pH to ensure proper crystal formation [35]. The compound typically crystallizes in a triclinic system with specific lattice parameters: a = 6.52 Å, b = 8.642 Å, c = 10.683 Å [33].

Table 1: Conventional Synthesis Parameters for Bismuth Nitrate

| Method | Starting Material | Acid Concentration | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|

| Direct Metal Dissolution | Bismuth Metal | 65% HNO₃ | 60-70°C | 2-4 hours | 85-95% |

| Hydroxide Route | Bi(OH)₃ | 25% HNO₃ | Room Temperature | 1-2 hours | 90-98% |

| Oxide Route | Bi₂O₃ | 25% HNO₃ | 30-50°C | 2-3 hours | 88-96% |

Novel Preparation Techniques

Recent advances in bismuth nitrate synthesis have introduced several innovative preparation techniques that offer improved control over product characteristics and reaction conditions [17] [18]. Microwave-assisted synthesis has emerged as a particularly effective method, providing rapid heating and enhanced reaction kinetics [17]. This technique allows for the completion of bismuth nitrate formation within minutes rather than hours, while maintaining high product purity [11].

Hydrothermal synthesis represents another significant advancement in bismuth nitrate preparation [26]. This method involves conducting reactions in sealed autoclaves at elevated temperatures (120-180°C) and pressures for extended periods (5-20 hours) [26]. The hydrothermal approach enables the formation of unique bismuth nitrate polymorphs and hydrates that are difficult to obtain through conventional methods [35].

Sonochemical preparation techniques utilize ultrasonic irradiation to enhance reaction rates and product uniformity [27] [30]. The sonochemical method for bismuth nitrate synthesis typically involves aqueous solutions of bismuth precursors subjected to ultrasonic treatment, resulting in improved crystallization kinetics and particle size distribution [30]. Research has demonstrated that sonochemical methods can produce bismuth nitrate with enhanced morphological homogeneity compared to traditional reflux methods [30].

Electrochemical synthesis has gained attention as a novel approach for bismuth nitrate preparation [20] [28]. This method involves electrodeposition from acidic bismuth nitrate solutions followed by thermal treatment [28]. The electrochemical parameters, including current density and electrode material, significantly influence the morphology and crystal structure of the final product [28].

Mechanochemical synthesis offers a solvent-free alternative for bismuth nitrate preparation [29]. This technique involves grinding bismuth precursors with appropriate reagents in ball mills, leading to solid-state reactions that produce bismuth nitrate compounds [29]. Under mechanochemical conditions, bismuth nitrate decomposes and nitric acid evaporates from the reaction mixture, facilitating product formation [29].

Table 2: Novel Synthesis Techniques Comparison

| Technique | Reaction Time | Temperature Range | Pressure | Advantages |

|---|---|---|---|---|

| Microwave-Assisted | 5-30 minutes | 60-120°C | Atmospheric | Rapid synthesis, uniform heating |

| Hydrothermal | 5-20 hours | 120-180°C | Elevated | Unique polymorphs, high crystallinity |

| Sonochemical | 1-6 hours | 25-90°C | Atmospheric | Enhanced uniformity, improved kinetics |

| Electrochemical | 2-24 hours | Room Temperature | Atmospheric | Controlled morphology, scalable |

| Mechanochemical | 15-60 minutes | Room Temperature | Atmospheric | Solvent-free, environmentally friendly |

Green Synthesis Approaches

Environmental sustainability has driven the development of green synthesis approaches for bismuth nitrate preparation [9] [10]. Plant extract-mediated synthesis represents a significant advancement in eco-friendly bismuth compound preparation [9]. Research has demonstrated the successful synthesis of bismuth oxide nanoparticles using aqueous extracts of Mentha pulegium, which can serve as precursors for bismuth nitrate formation [9].

The green synthesis methodology typically involves mixing bismuth nitrate precursors with plant extracts at elevated temperatures (90°C) for extended periods (24 hours) [9]. Plant extracts act as both reducing and capping agents due to the presence of various biomolecules including flavonoids, enzymes, proteins, phenolic acids, alkaloids, and terpenoids [9]. This approach eliminates the need for toxic reducing agents and harsh chemical conditions [10].

Citrus-based green synthesis has shown particular promise, with research demonstrating the use of Citrus aurantifolia for bismuth nanoparticle preparation [11]. The addition of microwave irradiation to green synthesis protocols has further enhanced reaction efficiency while maintaining environmental compatibility [11]. Microwave-assisted green synthesis can accelerate reaction times and provide homogeneous heating, directly affecting nucleation processes in nanoparticle formation [11].

Sustainable extraction methodologies have been developed for bismuth recovery from secondary sources [13]. Aqueous two-phase systems prepared with polyethylene oxide polymers and various electrolytes (sodium nitrate, ammonium nitrate, sodium citrate, or sodium sulfate) have been successfully employed for bismuth extraction and purification [13]. These methods achieve high purity bismuth recovery (94.7%) with significant material recovery rates (38.5 g per kg of source material) [13].

Solvent-free mechanical grinding methods represent another green approach to bismuth compound synthesis [14]. This technique involves mixing bismuth nitrate pentahydrate with appropriate halides through mechanical grinding, producing bismuth oxyhalides within 5 minutes without solvent use [14]. The solvent-free approach eliminates environmental concerns associated with organic solvents while maintaining high product quality and photocatalytic activity [14].

Table 3: Green Synthesis Parameters and Outcomes

| Green Method | Plant/Agent Used | Temperature | Time | Yield | Environmental Benefit |

|---|---|---|---|---|---|

| Plant Extract | Mentha pulegium | 90°C | 24 hours | 75-85% | No toxic chemicals |

| Citrus-Based | Citrus aurantifolia | 60-80°C | 2-6 hours | 70-80% | Waste utilization |

| Microwave-Green | Various extracts | 60-120°C | 10-30 minutes | 80-90% | Energy efficient |

| Aqueous Two-Phase | Polymer systems | Room Temperature | 1-3 hours | 94.7% | Water-based separation |

| Solvent-Free Grinding | Mechanical processing | Room Temperature | 5-15 minutes | 85-95% | No organic solvents |

Industrial Production Methods and Scale-up Considerations

Industrial production of bismuth nitrate involves specialized processes designed to meet commercial demands while maintaining cost-effectiveness and product quality [21] [22]. The global bismuth nitrate market, valued at $190.6 million in 2019, is projected to reach $287.7 million by 2030, indicating substantial industrial interest and production capacity requirements [25].

Large-scale production typically employs continuous processing systems that optimize reaction conditions for maximum yield and efficiency [23]. Industrial facilities utilize advanced reactor designs that can handle the corrosive nature of nitric acid while ensuring complete bismuth dissolution and product recovery [21]. The pharmaceutical grade category dominates industrial production, accounting for the highest revenue share due to extensive usage in drug formulations [22].

Process optimization in industrial settings focuses on several critical parameters including raw material purity, reaction temperature control, and crystallization conditions [34]. Industrial producers have developed sophisticated monitoring systems to maintain consistent product quality and minimize batch-to-batch variations [23]. The implementation of automated control systems enables precise management of reaction parameters, reducing production costs and improving safety [22].

Scale-up considerations include the management of nitrogen oxide emissions generated during bismuth metal dissolution processes [2]. Industrial facilities employ specialized gas handling systems to capture and treat these emissions, ensuring compliance with environmental regulations [21]. The selection of appropriate reactor materials resistant to nitric acid corrosion represents another critical scale-up factor [23].

Regional production centers have emerged in the Asia-Pacific region, particularly in China and India, where expanding pharmaceutical sectors drive demand for bismuth nitrate [23] [25]. These facilities benefit from cost-effective raw material sourcing and established supply chains for bismuth-containing precursors [22]. Investment in research and development activities within these regions continues to drive innovation in production methodologies [23].

Quality control systems in industrial production incorporate multiple analytical techniques to ensure product specifications are met consistently [21]. These systems monitor parameters such as purity levels, moisture content, crystal morphology, and chemical composition throughout the production process [22]. Advanced analytical methods enable real-time process adjustments to maintain optimal production conditions [25].

Table 4: Industrial Production Scale and Characteristics

| Parameter | Small Scale | Medium Scale | Large Scale |

|---|---|---|---|

| Production Capacity | 1-10 tons/year | 10-100 tons/year | 100+ tons/year |

| Investment Required | $100K-$500K | $500K-$2M | $2M+ |

| Quality Grade | Technical | Pharmaceutical | Multiple grades |

| Market Share | Regional | National | International |

| Automation Level | Manual/Semi-auto | Semi-automated | Fully automated |

| Environmental Controls | Basic | Moderate | Advanced |

Physical Description

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 7 of 214 companies. For more detailed information, please visit ECHA C&L website;

Of the 12 notification(s) provided by 207 of 214 companies with hazard statement code(s):;

H272 (73.43%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H315 (45.41%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (43%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (23.19%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (18.84%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Corrosive;Irritant

Other CAS

Wikipedia

General Manufacturing Information

Synthetic dye and pigment manufacturing

Nitric acid, bismuth(3+) salt (3:1): ACTIVE